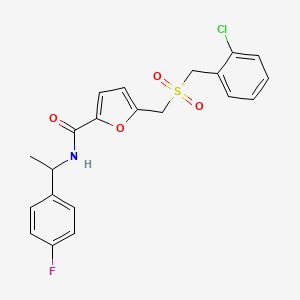

5-(((2-chlorobenzyl)sulfonyl)methyl)-N-(1-(4-fluorophenyl)ethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-[(2-chlorophenyl)methylsulfonylmethyl]-N-[1-(4-fluorophenyl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClFNO4S/c1-14(15-6-8-17(23)9-7-15)24-21(25)20-11-10-18(28-20)13-29(26,27)12-16-4-2-3-5-19(16)22/h2-11,14H,12-13H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICNVNHABVDCOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)NC(=O)C2=CC=C(O2)CS(=O)(=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((2-chlorobenzyl)sulfonyl)methyl)-N-(1-(4-fluorophenyl)ethyl)furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the sulfonyl group: This step involves the reaction of the furan ring with a sulfonyl chloride derivative, such as 2-chlorobenzylsulfonyl chloride, in the presence of a base like triethylamine.

Attachment of the fluorophenyl group: This is typically done through a nucleophilic substitution reaction, where the furan-sulfonyl intermediate reacts with a fluorophenyl ethylamine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-(((2-chlorobenzyl)sulfonyl)methyl)-N-(1-(4-fluorophenyl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl and fluorophenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides. Substitution reactions may result in the replacement of the chlorobenzyl or fluorophenyl groups with other nucleophiles.

Scientific Research Applications

5-(((2-chlorobenzyl)sulfonyl)methyl)-N-(1-(4-fluorophenyl)ethyl)furan-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl and fluorophenyl groups are known to be effective.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-(((2-chlorobenzyl)sulfonyl)methyl)-N-(1-(4-fluorophenyl)ethyl)furan-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or the modulation of receptor activity. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Key Structural Variations

Analogs of this compound primarily differ in:

- Furan substituents : Position and nature of sulfonyl-containing groups.

- Amide nitrogen substituents : Aromatic vs. aliphatic groups, halogen substitutions.

Selected Analogs and Data

Structural and Functional Insights

Sulfonyl Group Impact :

- The target compound and its pyridine analog () share the sulfonylmethyl group, which likely improves solubility and protein interaction via hydrogen bonding . In contrast, analogs lacking sulfonyl groups (e.g., 5-(2-chlorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide) exhibit reduced polarity and altered binding modes .

This contrasts with the planar but electron-deficient 2-nitrophenyl group in N-(2-nitrophenyl)furan-2-carboxamide, which adopts a non-planar conformation due to intramolecular interactions .

Biological Relevance :

- The 4-fluorophenyl moiety is recurrent in protease inhibitors (e.g., BACE1 ligand ZPX394), suggesting its role in target engagement . Analogous compounds like N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide have demonstrated antiviral activity, though specific data are undisclosed .

Biological Activity

5-(((2-chlorobenzyl)sulfonyl)methyl)-N-(1-(4-fluorophenyl)ethyl)furan-2-carboxamide is a complex organic compound notable for its potential biological activities. This compound features a furan ring, carboxamide group, and various aromatic substituents, which may contribute to its pharmacological properties. Preliminary studies indicate that it exhibits significant biological activity, warranting further investigation into its mechanisms and therapeutic applications.

Chemical Structure and Properties

The structural formula of the compound can be summarized as follows:

- Furan Ring : A five-membered aromatic ring contributing to the compound's reactivity.

- Chlorobenzyl Sulfonyl Group : Enhances the compound's interaction with biological targets.

- Fluorophenyl Group : May influence the lipophilicity and biological activity.

This unique combination of substituents may impart distinct chemical and biological properties that differentiate it from other compounds in its class.

Anticancer Potential

Research has indicated that compounds with similar structural features to this compound may possess anticancer activity. For instance, derivatives containing furan rings have been explored for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been highlighted in preliminary studies. Similar compounds have shown selective inhibition of COX-2 enzymes, which are crucial in inflammatory processes. The selectivity index of related compounds suggests that this compound could exhibit comparable or superior anti-inflammatory effects .

Understanding the precise mechanisms through which this compound exerts its biological effects is vital. Interaction studies with biological targets are essential for elucidating these mechanisms. Potential pathways include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenases (COX), leading to reduced inflammation.

- Cell Cycle Modulation : The compound may affect cell cycle progression in cancer cells, promoting apoptosis.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(4-fluorophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide | Furan ring, phenylsulfanylmethyl group | Exhibits antimicrobial properties |

| N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | Furan ring, thiadiazole ring | Potential anticancer activity |

| N-{2-[4-(4-fluorophenyl)-1-piperazinyl]phenyl}pentanamide | Furan carboxamide structure | Different pharmacological profile |

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of related compounds. For example, a series of substituted pyrazole derivatives demonstrated significant anti-inflammatory activity in animal models, with some exhibiting lower ulcerogenic liability compared to traditional NSAIDs like celecoxib . These findings suggest that structural modifications can enhance therapeutic efficacy while minimizing side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.